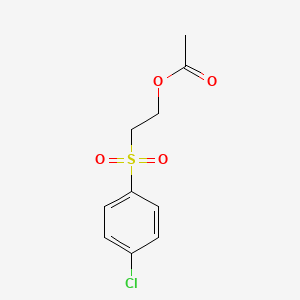

2-(4-Chlorobenzenesulfonyl)ethyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Organic Synthesis and Intermediates

2-(4-Chlorobenzenesulfonyl)ethyl acetate serves as a precursor or intermediate in the synthesis of complex organic molecules. For instance, it can be involved in the degradation pathways of organic pollutants, where its structural motifs may be identified as transient products in advanced oxidation processes for wastewater treatment (Sun & Pignatello, 1993). Additionally, similar structures have been used to improve the adhesion properties of materials like styrene-butadiene rubber by treatment with chlorinating agents in ester solvents, indicating a potential application in material science and engineering (Romero-Sánchez et al., 2000).

Catalysis and Green Chemistry

Compounds structurally related to this compound have been explored in catalytic processes and green chemistry applications. A notable example is their use in the Suzuki coupling reactions, which are pivotal in forming biaryl compounds with significant pharmaceutical applications. The exploration of green, aqueous Suzuki coupling reactions emphasizes the importance of such structures in developing environmentally friendly synthetic methodologies (Costa et al., 2012).

Enantioselective Synthesis

The enantioselective synthesis of optical isomers is a critical aspect of pharmaceutical chemistry, where compounds like this compound might find application as intermediates. Research in this area includes the stereoselective synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, a precursor to pharmacologically valuable products, demonstrating the potential of related structures in enantioselective catalysis and synthesis (Kluson et al., 2019).

Antimicrobial and Antifungal Activity

Compounds with ester groups, similar to this compound, have been investigated for their antimicrobial and antifungal properties. For example, ethyl acetate extracts from the flower of Cassia fistula showed antibacterial activity against Gram-positive organisms, hinting at the potential biomedical applications of structurally related compounds (Duraipandiyan & Ignacimuthu, 2007).

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfonylethyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-8(12)15-6-7-16(13,14)10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVALIJNRCICPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCS(=O)(=O)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,1'R,2S,3'R,4R,4'R,6S,7R,8R,9S,12S,13S,15R,16S)-13,15-Diacetyloxy-4'-(furan-3-yl)-3',8-dihydroxy-1,3',12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2'-cyclopentane]-1'-yl] (E)-2-methylbut-2-enoate](/img/structure/B2573175.png)

![methyl 3-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2573177.png)

![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2573182.png)

![N-(2-furylmethyl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B2573186.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2573188.png)

![Ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2573191.png)

![2-Methyl-6-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2573195.png)